molecular formula C27H18F4N4O3S B612219 N-{7-Cyano-6-[4-Fluoro-3-({[3-(Trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-Benzothiazol-2-Yl}cyclopropanecarboxamide CAS No. 1228591-30-7

N-{7-Cyano-6-[4-Fluoro-3-({[3-(Trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-Benzothiazol-2-Yl}cyclopropanecarboxamide

Cat. No. B612219
CAS RN: 1228591-30-7
M. Wt: 554.51
InChI Key: OJFKUJDRGJSAQB-UHFFFAOYSA-N
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Description

This compound, also known as TAK-632 , is a potent inhibitor of necroptosis, a form of programmed cell death . It targets both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases . It also promotes the inhibition of BRAF through the induction of inhibited dimers .


Synthesis Analysis

The synthesis of TAK-632 involved three rounds of structural optimizations . The analogues with carbamide groups exhibited great antinecroptotic activities . Compound 42 showed >60-fold selectivity for RIPK3 than RIPK1 . It blocked necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .


Molecular Structure Analysis

The molecular structure of TAK-632 is complex, with several functional groups. It includes a cyano group, a fluoro group, an acetyl group, a phenoxy group, a benzothiazol group, and a cyclopropanecarboxamide group .


Chemical Reactions Analysis

TAK-632 has been shown to inhibit BRAF, a protein kinase involved in regulating cell growth . It does this through the induction of inhibited dimers .


Physical And Chemical Properties Analysis

TAK-632 is a solid compound with a molecular weight of 554.52 . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

Necroptosis Inhibition

TAK-632 has been identified as a potent inhibitor of necroptosis, a form of programmed cell death . It directly binds with RIPK1 and RIPK3 to inhibit the kinase activities of both enzymes . This application is significant in the study of various inflammatory, infectious, and degenerative diseases where necroptosis plays a critical role .

Cancer Therapeutics

In the context of cancer, TAK-632 exhibits antitumor activity, particularly in melanoma. It is a selective pan-RAF inhibitor that suppresses RAF activity in BRAF wild-type cells with minimal RAF paradoxical activation . This makes it a promising candidate for treating NRAS-mutated melanoma and BRAF inhibitor-resistant melanoma cells .

Combination Therapy

TAK-632 shows potential in combination therapy when used alongside MAPK kinase (MEK) inhibitors. The combination of TAK-632 and the MEK inhibitor TAK-733 exhibits synergistic antiproliferative effects on melanoma cells, suggesting a new avenue for combination treatment strategies .

Targeted Drug Design

The structure-activity relationship analysis of TAK-632 and its analogues provides valuable insights for the targeted drug design. Understanding how TAK-632 interacts with RIPK1 and RIPK3 can guide the development of new inhibitors for necroptosis and other kinase-dependent pathways .

Molecular Biology Research

TAK-632’s ability to interact with specific kinases makes it a useful tool in molecular biology research. It can be used to dissect the roles of RIPK1 and RIPK3 in cell signaling and death, providing a deeper understanding of cellular processes .

Pharmacological Studies

The pharmacological profile of TAK-632, including its binding affinities, inhibitory concentrations, and cellular effects, offers a rich dataset for pharmacological studies. Researchers can explore the compound’s pharmacodynamics and pharmacokinetics to optimize its therapeutic potential .

In Vivo Experimental Models

In vivo studies have shown that TAK-632 can alleviate TNF-induced systemic inflammatory response syndrome (SIRS), demonstrating its therapeutic relevance in live animal models . This highlights its potential for clinical translation and its role in understanding disease mechanisms.

Drug Resistance Mechanisms

TAK-632 helps in studying drug resistance mechanisms, especially in the context of melanoma treatment. By inhibiting RAF dimer kinase activity, it provides insights into how cancer cells develop resistance to BRAF inhibitors and how this resistance can be overcome .

Safety And Hazards

The safety information available indicates that TAK-632 may be harmful if swallowed (Hazard Statement: H302) . It’s recommended to handle it with care and follow appropriate safety protocols .

Future Directions

TAK-632 and its analogues represent promising lead structures for further development . In a tumor necrosis factor-induced systemic inflammatory response syndrome model, TAK-632 significantly protected mice from hypothermia and death at a dose of 5 mg/kg . Moreover, it showed favorable and druglike pharmacokinetic properties in rats with an oral bioavailability of 25.2% . These findings suggest potential applications in the treatment of diseases involving necroptosis.

properties

IUPAC Name

N-[7-cyano-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFKUJDRGJSAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18F4N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{7-Cyano-6-[4-Fluoro-3-({[3-(Trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-Benzothiazol-2-Yl}cyclopropanecarboxamide

Synthesis routes and methods

Procedure details

To a solution of N-{5-[(2-amino-7-cyano-1,3-benzothiazol-6-yl)oxy]-2-fluorophenyl}-2-[3-(trifluoromethyl)phenyl]acetamide (980 mg, 2.01 mmol) in N,N-dimethylacetamide (8 mL) were added pyridine (242 μL, 3.02 mmol) and cyclopropanecarbonyl chloride (255 μL, 2.81 mmol), and the mixture was stirred at room temperature for 2 hr. Cyclopropanecarbonyl chloride (255 μL, 2.81 mmol) was added to the reaction mixture, and the mixture was further stirred at room temperature for 2 hr. Water (20 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate (20 mL). The organic layer was washed successively with saturated aqueous sodium hydrogen carbonate solution (20 mL) and saturated brine (20 mL), and dried over anhydrous magnesium sulfate. Insoluble material was filtered off, the filtrate was purified by basic silica gel column chromatography (eluate: ethyl acetate), and the obtained solution was concentrated under reduced pressure. A pale-brown oil residue was crystallized from ethanol/water (1/1) to give the title compound (1.06 g, 95%) as a white powder.
Name
N-{5-[(2-amino-7-cyano-1,3-benzothiazol-6-yl)oxy]-2-fluorophenyl}-2-[3-(trifluoromethyl)phenyl]acetamide
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
242 μL
Type
reactant
Reaction Step One
Quantity
255 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
255 μL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
95%

Q & A

Q1: What is TAK-632 and what is its primary target?

A1: TAK-632 (N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide) is a potent and selective pan-RAF kinase inhibitor. [, ] It targets all three isoforms of RAF kinases - ARAF, BRAF, and CRAF - both in their monomeric and dimeric forms. [, , ]

Q2: How does TAK-632 interact with RAF kinases and what are the downstream effects of this interaction?

A2: TAK-632 binds to the ATP-binding pocket of RAF kinases in a DFG-out conformation, inhibiting their kinase activity. [, , ] This binding prevents the phosphorylation of downstream signaling molecules, MEK and ERK, ultimately inhibiting the MAPK pathway which is often hyperactivated in cancer cells. [, ] Interestingly, while TAK-632 induces RAF dimerization, it inhibits the kinase activity of the dimer, likely due to its slow dissociation rate (koff) from RAF. []

Q3: What is the significance of TAK-632's ability to inhibit both monomeric and dimeric RAF, especially in the context of cancer treatment?

A3: This is crucial because some BRAF inhibitors, while effective against BRAFV600E mutant melanoma, can paradoxically activate RAF in BRAF wild-type cells through RAF dimerization, leading to resistance. [, , , , ] TAK-632's ability to inhibit both forms positions it as a potential therapeutic option for cancers with NRAS mutations and BRAF inhibitor-resistant melanomas. [, ]

Q4: What is known about the structure-activity relationship (SAR) of TAK-632?

A4: Research suggests that the 7-cyano group of TAK-632 plays a critical role in its selectivity for RAF kinases over other kinases like VEGFR2. [] This group fits into a selectivity pocket within BRAF, enhancing its binding affinity. Additionally, the 3-(trifluoromethyl)phenyl acetamide moiety interacts with the hydrophobic back pocket of BRAF in the DFG-out conformation, further contributing to its inhibitory activity. [] Modifications to the carbamide group of TAK-632 have led to analogues with enhanced potency and selectivity for RIPK3, another potential therapeutic target. []

Q5: Has TAK-632 demonstrated efficacy in preclinical models?

A5: Yes, TAK-632 has shown promising antitumor activity in preclinical studies. In both BRAFV600E and NRASQ61K xenograft models, TAK-632 exhibited regressive tumor growth inhibition without significant toxicity. [] Furthermore, the combination of TAK-632 with a MEK inhibitor demonstrated synergistic antiproliferative effects in NRAS-mutated melanoma cells and BRAF inhibitor-resistant melanoma cells. []

Q6: What are the potential clinical applications of TAK-632 beyond cancer?

A6: Research has revealed that TAK-632 and its analogues also act as potent inhibitors of necroptosis, a programmed cell death pathway, by targeting RIPK1 and RIPK3. [, ] This finding suggests potential therapeutic applications for TAK-632 in treating inflammatory, infectious, and degenerative diseases where necroptosis plays a pathogenic role. [, , ]

Q7: What are the limitations of current research on TAK-632?

A7: While preclinical data appears promising, clinical trials are needed to determine the safety and efficacy of TAK-632 in humans. [] Furthermore, although TAK-632 shows a good safety profile in preclinical models, detailed toxicological studies are necessary to assess potential long-term effects. [] Finally, further research is needed to fully understand the complex mechanisms of action of TAK-632, particularly its interactions with different RAF isoforms and its impact on downstream signaling pathways in various cellular contexts.

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